1-(4-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea
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Overview
Description
N-(4-CHLOROPHENYL)-N’-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-N’-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)UREA typically involves the reaction of 4-chloroaniline with a suitable isocyanate derivative. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-N’-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may yield amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-(4-CHLOROPHENYL)-N’-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-N’-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)UREA depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-N’-phenylurea: A related compound with similar structural features.
N-(4-Chlorophenyl)-N’-methylurea: Another urea derivative with a different substituent pattern.
Uniqueness
N-(4-CHLOROPHENYL)-N’-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)UREA is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other urea derivatives.
Properties
Molecular Formula |
C17H16ClN3OS |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea |
InChI |
InChI=1S/C17H16ClN3OS/c1-10-2-7-13-14(9-19)16(23-15(13)8-10)21-17(22)20-12-5-3-11(18)4-6-12/h3-6,10H,2,7-8H2,1H3,(H2,20,21,22) |
InChI Key |
BUKDTWZDQSZIFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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